molecular formula C19H21N5O2 B7064237 N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide

Cat. No.: B7064237
M. Wt: 351.4 g/mol
InChI Key: MQYOMOFRTDWZHB-UHFFFAOYSA-N
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Description

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a benzofuran ring, a pyrazine ring, and a piperazine ring. Compounds containing benzofuran rings are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Properties

IUPAC Name

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-14-15-4-2-3-5-16(15)26-17(14)12-22-19(25)24-10-8-23(9-11-24)18-13-20-6-7-21-18/h2-7,13H,8-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYOMOFRTDWZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=CC=CC=C12)CNC(=O)N3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, the pyrazine ring, and the piperazine ring. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran ring . The pyrazine ring can be synthesized through various methods, including the condensation of appropriate precursors. The final step involves coupling the benzofuran and pyrazine rings with the piperazine ring under suitable conditions, often using palladium-catalyzed coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of microwave-assisted synthesis to accelerate reaction times and improve yields . Additionally, the use of continuous flow reactors can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction of the pyrazine ring can produce dihydropyrazine derivatives .

Scientific Research Applications

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methyl-1-benzofuran-2-yl)methyl]-4-pyrazin-2-ylpiperazine-1-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various applications in medicinal chemistry.

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